1-Methyloctahydropyrrolo[3,4-b]pyridine
Overview
Description
1-Methyloctahydropyrrolo[3,4-b]pyridine is an organic compound with the molecular formula C₈H₁₆N₂ and a molecular weight of 140.23 g/mol . This compound is a heterocyclic building block, often used in research and industrial applications due to its unique structure, which includes a five-membered ring fused to a six-membered ring .
Preparation Methods
The synthesis of 1-Methyloctahydropyrrolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of pyrrolo[3,4-b]pyridine derivatives using hydrogenation techniques . Industrial production methods may involve the use of high-pressure hydrogenation reactors to achieve the desired product in large quantities .
Chemical Reactions Analysis
1-Methyloctahydropyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces fully saturated compounds .
Scientific Research Applications
1-Methyloctahydropyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyloctahydropyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-Methyloctahydropyrrolo[3,4-b]pyridine can be compared to other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a similar fused ring structure but includes a pyrazole ring instead of a pyrrolidine ring.
Pyrrolopyrazine: Another nitrogen-containing heterocycle with a pyrrole and pyrazine ring.
The uniqueness of this compound lies in its specific ring fusion and the presence of both secondary and tertiary amines, which contribute to its distinct chemical properties and reactivity .
Biological Activity
Overview
1-Methyloctahydropyrrolo[3,4-b]pyridine is a bicyclic organic compound with the molecular formula and a molecular weight of approximately 140.23 g/mol. Its structure features a pyrrolidine ring fused to a pyridine ring, which imparts unique chemical and biological properties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:
- Reduction of Pyrrolo[3,4-b]pyridine Derivatives : Utilizing hydrogenation techniques to achieve the desired compound.
- Nucleophilic Substitution Reactions : These can occur at nitrogen atoms using alkyl halides as reagents.
The compound can undergo various chemical reactions, including oxidation and reduction, which can yield different derivatives with potentially altered biological activities.
Biological Activity
This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:
- Antimicrobial Activity : Research indicates that derivatives of this compound have shown efficacy against resistant bacterial strains. Its structure suggests that it may interact with enzymes involved in bacterial cell wall synthesis or DNA replication .
- Enzyme Interaction : The compound has been studied for its ability to bind to specific enzymes and receptors. This interaction can modulate enzyme activity, potentially leading to therapeutic effects in various conditions.
The mechanism of action of this compound involves its interaction with biological targets such as enzymes or receptors. It may inhibit enzyme activity or activate receptor-mediated signaling pathways. For example, studies have shown that it can influence phosphodiesterase (PDE) activity, which is critical in various cellular signaling processes .
Table: Summary of Biological Activities
Notable Research Findings
- Antibacterial Potential : A study highlighted the compound's derivatives' effectiveness against various resistant bacteria, suggesting its role as an antibiotic precursor.
- PDE4B Inhibition : A series of compounds related to pyrrolo derivatives demonstrated significant inhibition of PDE4B, indicating that similar structures like this compound could have therapeutic implications in inflammatory diseases .
- Molecular Docking Studies : Computational studies have suggested favorable binding affinities between this compound and several biological targets, paving the way for further drug development efforts aimed at resistant infections .
Properties
IUPAC Name |
1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLUVOZDWSAEIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567795 | |
Record name | 1-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128740-18-1 | |
Record name | 1-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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